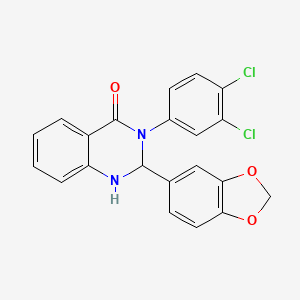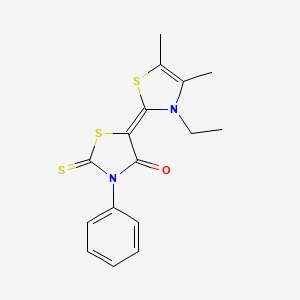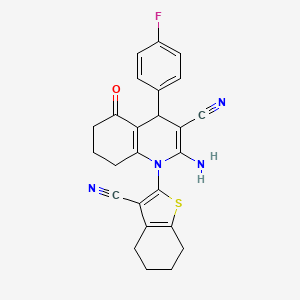![molecular formula C31H26N2O3S B15011274 (2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B15011274.png)
(2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone core One common method involves the condensation of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to minimize waste and improve overall yield.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the imine group will produce an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential antimicrobial and anticancer properties make it a candidate for drug development. Studies may focus on its efficacy against specific pathogens or cancer cell lines.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its anti-inflammatory properties may be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Industry
In the industrial sector, the compound’s unique chemical properties could be utilized in the development of new materials or as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism of action of (2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways or proteins involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E,5E)-5-[3-methoxy-4-(phenylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
- (2E,5E)-5-[3-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one lies in its specific structural features, such as the naphthalene moiety and the methoxybenzylidene group, which contribute to its distinct chemical behavior and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns due to these structural differences.
Propriétés
Formule moléculaire |
C31H26N2O3S |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H26N2O3S/c1-3-18-33-30(34)29(37-31(33)32-25-13-5-4-6-14-25)20-22-16-17-27(28(19-22)35-2)36-21-24-12-9-11-23-10-7-8-15-26(23)24/h3-17,19-20H,1,18,21H2,2H3/b29-20+,32-31? |
Clé InChI |
BPEPJRKTMHLCKZ-QETSVTLESA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C)OCC4=CC=CC5=CC=CC=C54 |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C)OCC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B15011200.png)

![2-Pyridin-2-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B15011215.png)
![2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15011220.png)


![ethyl (2E)-3-[4-(benzyloxy)-3,5-diiodophenyl]-2-cyanoprop-2-enoate](/img/structure/B15011268.png)
![2-(2,4-Dichlorophenoxy)-N-({N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B15011284.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15011294.png)
![2-ethoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol](/img/structure/B15011297.png)
![N-(2-Fluorophenyl)-1-{N'-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B15011302.png)

![1-{3-[(4-Methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-phenoxyethanone](/img/structure/B15011310.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011314.png)
